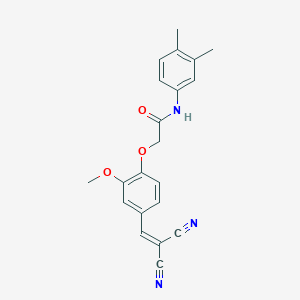2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide
CAS No.:
Cat. No.: VC17443359
Molecular Formula: C21H19N3O3
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H19N3O3 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 2-[4-(2,2-dicyanoethenyl)-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H19N3O3/c1-14-4-6-18(8-15(14)2)24-21(25)13-27-19-7-5-16(10-20(19)26-3)9-17(11-22)12-23/h4-10H,13H2,1-3H3,(H,24,25) |
| Standard InChI Key | FNRSPKZKHBXXGC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C#N)OC)C |
Introduction
Nomenclature and Structural Characteristics
The systematic IUPAC name 2-(4-(2,2-dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide delineates its molecular architecture:
-
A central acetamide backbone (-) linked to a 3,4-dimethylphenyl group.
-
A phenoxy substituent at the α-carbon of the acetamide, bearing a 2-methoxy and 4-(2,2-dicyanovinyl) group.
The dicyanovinyl moiety () introduces electron-withdrawing properties, enhancing conjugation and polarizability. This structural feature is common in optoelectronic materials .
Synthetic Pathways and Reaction Mechanisms
Core Acetamide Formation
The synthesis likely begins with N-(3,4-dimethylphenyl)acetamide, analogous to methods for N-(2,4-dimethylphenyl)acetamide . Acetylation of 3,4-dimethylaniline using acetyl chloride or acetic anhydride in basic conditions yields the acetamide core :
Reaction conditions (e.g., sodium bicarbonate as a base, 60–80°C) mirror those for related acetanilides .
Dicyanovinyl Functionalization
The dicyanovinyl group is introduced via Knoevenagel condensation between a benzaldehyde derivative and malononitrile:
Piperidine or ammonium acetate typically catalyze this reaction .
Physicochemical Properties
While experimental data for the target compound are sparse, analogs provide predictive insights:
The dicyanovinyl group red-shifts absorption into the visible range, suggesting utility in organic photovoltaics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume